
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride, also known as Octahydro-6-methyl-1H-isoquinoline hydrochloride, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of tetrahydroisoquinoline and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride has been studied for its potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a treatment for neurological disorders. Studies have shown that the compound has neuroprotective effects and may be effective in treating conditions such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride is not fully understood. However, studies have shown that the compound may act as a dopamine receptor agonist, which could explain its potential as a treatment for neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride has a number of biochemical and physiological effects. For example, the compound has been shown to increase dopamine levels in the brain, which could explain its potential as a treatment for neurological disorders. Additionally, the compound has been shown to have antioxidant properties, which could be beneficial in the treatment of a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride in lab experiments is its potential as a treatment for neurological disorders. Additionally, the compound has been shown to have antioxidant properties, which could be useful in a variety of experiments. However, one limitation of using the compound is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
Zukünftige Richtungen
There are a number of potential future directions for research on 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride. One area of research could focus on the compound's potential as a treatment for neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to better understand the compound's mechanism of action and its potential as an antioxidant. Finally, research could be done to explore the compound's potential as a treatment for other conditions, such as cancer.
Synthesemethoden
The synthesis of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanamine;hydrochloride has been achieved through various methods. One of the most common methods involves the reduction of 6-methyl-1,2,3,4-tetrahydroisoquinoline with sodium borohydride in the presence of acetic acid. The resulting product is then reacted with epichlorohydrin to form the final compound.
Eigenschaften
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h8-10H,1-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSOJNFGOYJMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2CC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


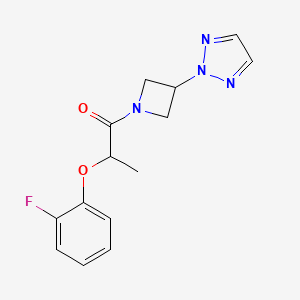


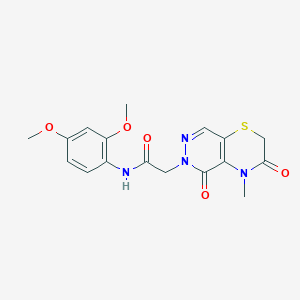
![6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2789226.png)
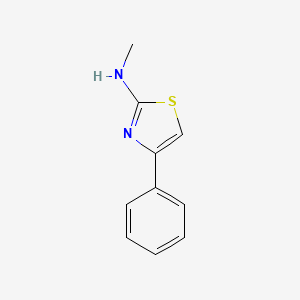
![Benzyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate](/img/structure/B2789232.png)
![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2789233.png)
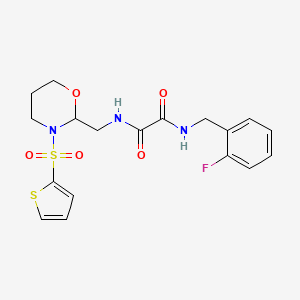
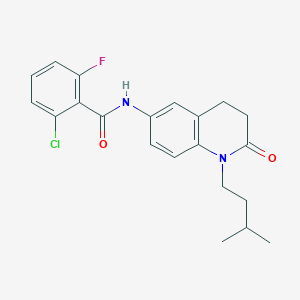
![Methyl 3-{[(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetyl]amino}thiophene-2-carboxylate](/img/structure/B2789237.png)
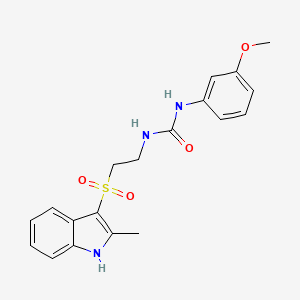
![3-methoxy-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2789241.png)